Superior Anti-Angiogenic Efficacy of AT-533 Compared to 17-AAG in HUVEC Functional Assays
AT-533 demonstrated superior anti-angiogenic efficacy compared to the first-generation Hsp90 inhibitor 17-AAG. In human umbilical vein endothelial cell (HUVEC) functional assays, AT-533 more potently suppressed tube formation, cell migration, and invasion [1]. This direct comparison establishes AT-533 as a more effective inhibitor of angiogenesis than a benchmark Hsp90 inhibitor.
| Evidence Dimension | Anti-angiogenic efficacy in HUVEC functional assays |
|---|---|
| Target Compound Data | More effective than 17-AAG in suppressing tube formation, cell migration, and invasion |
| Comparator Or Baseline | 17-AAG (first-generation Hsp90 inhibitor) |
| Quantified Difference | Qualitative superiority; AT-533 suppressed tube formation, migration, and invasion more effectively |
| Conditions | HUVEC cells; 20 ng/mL VEGF stimulation; AT-533 (0-1350 nM) vs 17-AAG |
Why This Matters
For angiogenesis-focused research programs, AT-533 provides enhanced functional inhibition over 17-AAG, enabling more robust evaluation of Hsp90-dependent vascular processes.
- [1] Zhang PC, Liu X, Li MM, et al. AT-533, a novel Hsp90 inhibitor, inhibits breast cancer growth and HIF-1α/VEGF/VEGFR-2-mediated angiogenesis in vitro and in vivo. Biochemical and Biophysical Research Communications. 2020;521(3):699-705. View Source
